N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide

FAAH inhibition cannabinoid receptor modulation structure-activity relationship

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide (CAS 1219913-18-4) is a fully synthetic small molecule (C23H25N3O4, MW 407.5 g/mol) built on a 3-carboxamido-5-aryl-isoxazole scaffold. The scaffold has been characterized in peer-reviewed literature as a privileged chemotype for fatty acid amide hydrolase (FAAH) inhibition and cannabinoid receptor modulation.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 1219913-18-4
Cat. No. B2507435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide
CAS1219913-18-4
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C23H25N3O4/c1-28-19-9-5-8-18(14-19)21(26-10-12-29-13-11-26)16-24-23(27)20-15-22(30-25-20)17-6-3-2-4-7-17/h2-9,14-15,21H,10-13,16H2,1H3,(H,24,27)
InChIKeyWRJWTFFMDAUDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-5-Phenylisoxazole-3-Carboxamide (CAS 1219913-18-4): Compound Identity and Scaffold Context


N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide (CAS 1219913-18-4) is a fully synthetic small molecule (C23H25N3O4, MW 407.5 g/mol) built on a 3-carboxamido-5-aryl-isoxazole scaffold. The scaffold has been characterized in peer-reviewed literature as a privileged chemotype for fatty acid amide hydrolase (FAAH) inhibition and cannabinoid receptor modulation [1][2]. The compound incorporates a N-(2-(3-methoxyphenyl)-2-morpholinoethyl) side chain at the carboxamide nitrogen, a substitution pattern that distinguishes it from simpler N-alkyl or N-benzyl analogs in the same series. Its computed XLogP3-AA of 2.8 and seven rotatable bonds suggest moderate lipophilicity with conformational flexibility [3].

Why N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-5-Phenylisoxazole-3-Carboxamide Cannot Be Interchangeably Substituted with In-Class Analogs


Within the 3-carboxamido-5-aryl-isoxazole series, FAAH inhibitory potency and selectivity are exquisitely sensitive to the N-substituent on the carboxamide. Systematic SAR studies have demonstrated that even minor modifications of the amide side chain—such as replacing an N-benzyl group with an N-cyclohexylmethyl group—can alter FAAH IC50 values by over an order of magnitude and shift functional selectivity between FAAH inhibition and CB2 agonism [1][2]. The target compound possesses a distinctive N-(2-(3-methoxyphenyl)-2-morpholinoethyl) group that simultaneously introduces a basic morpholine nitrogen (pKa ~7–8) and a meta-methoxyphenyl ring predicted to engage the acyl-chain-binding hydrophobic pocket of FAAH. This dual pharmacophoric arrangement is absent from commonly compared analogs such as N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide or N-(3-morpholinopropyl)-5-phenylisoxazole-3-carboxamide. Generic substitution without considering these precise structural features risks loss of target engagement, altered physicochemical properties (logD, solubility), and unpredictable off-target profiles [3].

N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-5-Phenylisoxazole-3-Carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Meta-Methoxyphenyl-Morpholinoethyl Side Chain Versus Furan-Morpholinoethyl and Simple N-Alkyl Analogs

The target compound (C23H25N3O4, exact mass 407.1845 g/mol) incorporates a 3-methoxyphenyl group at the alpha-position of the morpholinoethyl side chain. This structural feature is absent from the closest commercially cataloged analog, N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide (C20H23N3O4, MW 369.4 g/mol), which contains a smaller, more polar furan ring. In the broader 3-carboxamido-5-aryl-isoxazole FAAH inhibitor series, the most potent compounds consistently bear aromatic or branched aliphatic groups at the position corresponding to the alpha-carbon of the amide side chain, as these groups occupy the hydrophobic acyl-chain-binding pocket of FAAH [1]. The meta-methoxy substituent on the phenyl ring provides an additional hydrogen-bond acceptor that may engage Ser241 of the FAAH catalytic triad, a key interaction confirmed by docking studies for related 3-carboxamido-5-aryl-isoxazoles [2].

FAAH inhibition cannabinoid receptor modulation structure-activity relationship

Lipophilicity Differentiation: Computed XLogP3-AA = 2.8 Positions the Compound in the Optimal logD Window for FAAH Inhibitor Brain Penetration

The target compound has a computed XLogP3-AA of 2.8 [1]. In the 2016 FAAH inhibitor optimization study by Tuo et al., compounds with logD7.4 values in the range of approximately 2.5–3.5 demonstrated the most balanced FAAH potency and favorable physicochemical profiles. Specifically, compound 25 from that series (the most potent, comparable to URB597) exhibited a measured logD7.4 of 3.34 [2]. The target compound's slightly lower calculated logP (~2.8) suggests it may retain comparable membrane permeability while potentially offering improved aqueous solubility—a common liability of high-logD FAAH inhibitors. For comparison, the furan analog N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide is expected to have a lower logP (~1.8–2.2, estimated) due to the polar furan ring, which may reduce passive blood-brain barrier penetration.

physicochemical property CNS drug design lipophilicity

Hydrogen-Bond Donor Count = 1: Reduced P-glycoprotein Efflux Liability Compared to Amide-NH-rich Analogs

The target compound has exactly one hydrogen-bond donor (the carboxamide NH) [1]. This is notable because many FAAH inhibitors in the 3-carboxamido-5-aryl-isoxazole class contain urea or bis-amide linkers that introduce two or more HBDs. Elevated HBD count (≥3) is strongly correlated with increased P-glycoprotein (P-gp) recognition and reduced CNS penetration [2]. The reference FAAH inhibitor URB597 contains a carbamate NH and a cyclohexyl carboxamide NH (2 HBDs). In the 2016 FAAH series, several compounds with >1 HBD showed attenuated in vivo efficacy despite potent in vitro FAAH inhibition, suggestive of efflux-limited brain exposure [3]. The target compound's HBD count of 1 is thus a differentiating feature that may reduce P-gp susceptibility relative to poly-HBD analogs in the same scaffold class.

CNS drug design P-glycoprotein efflux hydrogen-bond donors

Rotatable Bond Count = 7: Conformational Flexibility for Induced-Fit Binding to FAAH's Acyl-Chain-Binding Channel

The target compound possesses seven rotatable bonds, largely conferred by the morpholinoethyl linker and the 3-methoxyphenyl group [1]. By comparison, rigid 3-carboxamido-5-aryl-isoxazole analogs with constrained N-substituents (e.g., N-cyclohexyl or N-adamantyl derivatives) typically have 2–4 rotatable bonds. The additional flexibility of the target compound's side chain may facilitate conformational adaptation to FAAH's extended acyl-chain-binding channel, which accommodates the arachidonoyl chain of the endogenous substrate anandamide. In the 2016 FAAH inhibitor series, compound 25—which matched URB597 potency—also featured a long, flexible N-substituent with a rotatable bond count of 7 [2]. However, excessive flexibility can incur a larger conformational entropy penalty upon binding; thus, seven rotatable bonds represents an empirically validated sweet spot in this chemotype rather than a liability.

conformational flexibility induced-fit binding entropy penalty

Recommended Research and Procurement Application Scenarios for N-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-5-Phenylisoxazole-3-Carboxamide (CAS 1219913-18-4)


FAAH Inhibitor Tool Compound for In Vitro Structure-Activity Relationship Expansion

The compound is best deployed as a chemical probe for expanding SAR around the N-substituent of the 3-carboxamido-5-aryl-isoxazole FAAH pharmacophore. Its unique combination of a basic morpholine, a meta-methoxyphenyl group, and a single H-bond donor makes it suitable for systematic comparison against N-alkyl, N-benzyl, and N-heteroaryl analogs to map FAAH active-site tolerance. The 2016 FAAH inhibitor optimization study provides a validated assay framework—human FAAH in COS7 cell membranes using [3H]-AEA substrate—that can be directly replicated for head-to-head IC50 determination [1].

CNS Drug Discovery Programs Requiring a Balanced logP/HBD FAAH Inhibitor Scaffold

With XLogP3-AA = 2.8 and a single HBD, the compound falls within the desirable CNS MPO space for brain-penetrant candidates. Procurement of this compound is recommended for CNS FAAH programs where brain exposure is a critical requirement and where tool compounds such as URB597 (which has two HBDs and higher logP) may exhibit P-gp-mediated efflux. In vivo brain-plasma ratio studies in rodents, benchmarked against URB597, would be the logical next step to validate this differentiation [2].

Differentiation from CB2 Agonist Isomers in Dual-Mechanism Cannabinoid Programs

The 3-carboxamido-5-aryl-isoxazole scaffold has been shown to toggle between FAAH inhibition and CB2 agonism depending on subtle N-substituent changes [3]. This compound, with its morpholinoethyl linker and 3-methoxyphenyl terminus, is structurally distinct from known CB2-preferring analogs (which typically feature branched N-alkyl groups). It can therefore serve as a comparator to probe functional selectivity in dual-target cannabinoid modulation programs.

Physicochemical Benchmarking Against Commercial FAAH Inhibitor Screening Libraries

For procurement managers building focused FAAH inhibitor screening decks, this compound's computed properties (MW 407.5, XLogP3-AA 2.8, HBD 1, HBA 6, 7 rotatable bonds) offer a distinct physicochemical profile that complements existing commercial offerings. Its profile fills a gap between low-MW rigid analogs (MW <350, fewer rotatable bonds) and larger, more lipophilic inhibitors (MW >450, logP >4), enabling more complete coverage of the drug-like chemical space in FAAH-targeted campaigns [4].

Quote Request

Request a Quote for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.